molecular formula C₂₂H₂₇N₅O B1663454 5-HT3 antagonist 1 CAS No. 129294-09-3

5-HT3 antagonist 1

Numéro de catalogue B1663454
Numéro CAS: 129294-09-3
Poids moléculaire: 377.5 g/mol
Clé InChI: KDCVCMJTEQZMEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-HT3 antagonists, also known as “setrons”, are a class of drugs that act as receptor antagonists at the 5-HT3 receptor, a subtype of serotonin receptor found in terminals of the vagus nerve and in certain areas of the brain . They are primarily used in the prevention and treatment of nausea and vomiting, particularly those caused by chemotherapy, radiation therapy, or postoperatively . The 5-HT3 antagonists may be identified by the suffix -setron .


Synthesis Analysis

The synthesis of a novel series of spiro fused indole oxazolines, which are novel 5-HT3 antagonists, has been reported . The spiro center is generated via the addition of an azabicyclic amino alcohol to an indole imidate .


Molecular Structure Analysis

High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition . Molecular dynamic simulations of these structures embedded in a fully-hydrated lipid environment assessed the stability of ligand-binding poses and drug-target interactions over time .


Physical And Chemical Properties Analysis

Despite variations in their chemical structures and absorption rates, all 5-HT3 receptor antagonists work in the same way and are well tolerated . Palonosetron, a second-generation serotonin blocker, has a greater affinity for serotonin receptors than first-generation agents, which increases its duration of effect .

Applications De Recherche Scientifique

Neurologic and Neuropsychiatric Disorders

5-HT3 receptor antagonists, initially known for countering chemotherapy-induced emesis, have shown promise in various neurologic and psychiatric disorders. They are being investigated for potential benefits in multiple sclerosis, stroke, Alzheimer's disease, Parkinson's disease, depression, anxiety, drug abuse, and schizophrenia. These compounds have demonstrated broad therapeutic potential with high compliance and minimal adverse effects, making them suitable for novel pharmacotherapeutics development (Fakhfouri et al., 2019).

Gastrointestinal and Neuropsychiatric Disorders

The serotonin (5-HT) plays a significant role in the central nervous system (CNS) and gastrointestinal (GI) system. 5-HT3 receptor modulators, particularly antagonists, have been used clinically for chemotherapy-induced nausea and vomiting and irritable bowel syndrome. Newer research has expanded potential applications to include treatment of neuropsychiatric disorders such as schizophrenia, depression, anxiety, and drug abuse, owing to their efficacy in the CNS and mild side effects (Jůza et al., 2020).

Antidepressant Drug Vortioxetine and 5-HT3A Receptors

Vortioxetine, a multimodal antidepressant, exhibits potent inhibitory activity at 5-HT3 receptors. Its unique pharmacological profile, involving partial agonist activity followed by persistent and insurmountable inhibition, is distinct from classic 5-HT3 receptor competitive antagonists. Understanding the binding mode of vortioxetine at the human 5-HT3A receptor provides insight into molecular mechanisms behind its pharmacological profile, which is crucial for developing new classes of 5-HT3 receptor antagonists (Ladefoged et al., 2018).

Irritable Bowel Syndrome Treatment

5-HT3 receptor antagonists have demonstrated effectiveness in non-constipated irritable bowel syndrome (NC-IBS). A network meta-analysis of randomized controlled trials showed that drugs like alosetron, cilansetron, and ondansetron are effective for symptom improvement in NC-IBS patients. The results suggest the significant role of these antagonists in managing symptoms, especially those associated with diarrhea (Rokkas et al., 2021).

Modulation of Nicotine Effects

5-HT3R antagonists, such as ondansetron, granisetron, and tropisetron, have shown potential in modulating the effects of nicotine. These compounds might be effective in treating nicotine dependence through both direct and indirect mechanisms. The indirect mechanism may involve α7 nicotinic acetylcholinergic receptor (nAChR), 5-HT1B receptor (5-HT1BR), and other pathways. This opens the possibilityfor using these drugs as anti-smoking agents to address nicotine addiction problems. The review encourages future research on 5-HT3R antagonists with superior pharmacological profiles or multitarget action (Zulkifli et al., 2019).

Alzheimer’s Disease Research

5-HT6 receptor antagonists, a closely related class, have been explored for improving cognition in Alzheimer's disease (AD), with a modest side-effect profile. While early trials showed promise, larger phase-III trials did not demonstrate significant cognitive improvements, suggesting the need for further understanding of the 5-HT6 receptor mechanism and its ligands. This research highlights the potential of targeting serotonin receptors in AD treatment (Khoury et al., 2018).

Novel Partial Agonists for IBS and Carcinoid Syndrome

Research into 5-HT3 receptor partial agonists, like CSTI-300, indicates their potential in treating patients with irritable bowel syndrome (IBS-d) and carcinoid syndrome. These novel drugs could provide symptomatic relief with a reduced side-effect profile compared to full antagonists. This exploration suggests a nuanced approach in treating conditions associated with overactivity of the 5-HT3 receptor (Roberts et al., 2020).

Antidepressant Activity in Rodent Models

Ondansetron, a 5-HT3 antagonist, exhibited significant antidepressant activity in rodent models of depression, suggesting its potential in treating depression. This study adds to the growing evidence supporting the role of 5-HT3 receptors in psychopharmacology and the therapeutic potential of their antagonists in depression (Jain et al., 2022).

Target Engagement for Cognitive Deficits in Schizophrenia

5-HT3R antagonists, such as CVN058, have shown potential in addressing cognitive deficits in schizophrenia. A study evaluating the target engagement of CVN058 using mismatch negativity indicated significant improvements, supporting the potential utility of 5-HT3R antagonists in correcting the excitatory/inhibitory imbalance in schizophrenia (Sehatpour et al., 2021).

Orientations Futures

Ramosetron, cilansetron, ondansetron, and alosetron are effective for treating non-constipated IBS and IBS-D . Future studies should investigate how this relates to potential improvement in neurocognitive symptoms in antipsychotic naive patients with prodromal or milder symptoms, in order to understand the clinical implications .

Propriétés

IUPAC Name

N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCVCMJTEQZMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-HT3 antagonist 1

Synthesis routes and methods

Procedure details

A solution of 6-acetylamino-1-(3-methylbenzyl)-4-methyl-hexahydro-1H-1,4-diazepine (0.9 g) in 10% hydrochloric acid (20 ml) is refluxed with stirring for 2 hours. After cooling, the reaction mixture is basified with 48% aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is washed with water and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to give an oil. A mixture of this oil, 1H-indazole-3-carboxylic acid (530 mg), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (630 mg) and dichloromethane (20 ml) is stirred at 25° C. for 2 hours. The reaction mixture is washed successively with water and 10% aqueous sodium hydroxide solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is chromatographed on silica gel with elution of acetone. Fractions containing the title compound are pooled and evaporated under reduced pressure to give the title compound (0.4 g) as an oil.
Name
6-acetylamino-1-(3-methylbenzyl)-4-methyl-hexahydro-1H-1,4-diazepine
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
530 mg
Type
reactant
Reaction Step Three
Quantity
630 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-HT3 antagonist 1
Reactant of Route 2
Reactant of Route 2
5-HT3 antagonist 1
Reactant of Route 3
5-HT3 antagonist 1
Reactant of Route 4
5-HT3 antagonist 1
Reactant of Route 5
5-HT3 antagonist 1
Reactant of Route 6
5-HT3 antagonist 1

Citations

For This Compound
26
Citations
C Fung, M Ellis, JC Bornstein - Frontiers in Neuroscience, 2010 - frontiersin.org
Cholera toxin (CT) is well established to produce diarrhea by producing hyperactivity of the enteric neural circuits that regulate water and electrolyte secretion. Its effects on intestinal …
Number of citations: 27 www.frontiersin.org
AS Abdelkhalek, ME El-Sadek, M Sobhy, SM Ibrahim… - researchgate.net
5-HT3 receptor is nonselective Na+, K+ and Ca+ 2 ion channel receptors. There is no therapeutic use for 5-HT3 agonist while 5-HT3 antagonist, ondansetron (1) is clinically used as …
Number of citations: 0 www.researchgate.net
M Bodelsson, K Törnebrandt, B Arneklo-Nobin - Journal of Pharmacology …, 1993 - ASPET
… Neither the 5-HT2 antagonists ketanserin and spiperone nor the 5-HT3 antagonist 1 alpha-H,3 alpha,5 alpha-H-tropan-3-yl,3,5-dichlorbenzoate affected the 5-HT-induced relaxation. …
Number of citations: 36 jpet.aspetjournals.org
A Rawlinson, N Kitchingham, C Hart… - BMJ Evidence-Based …, 2012 - ebm.bmj.com
Background Multimodal recovery programmes decrease hospital stay. The objective of this systematic review was to assess how single-modality evidence-based care principles, …
Number of citations: 91 ebm.bmj.com
SJ Park, JS Choi, JS Ahn, KY Shin, KA Min… - Korean Journal of …, 2010 - koreascience.kr
Aprepitant is a substance P/neurokinin-1 (NK1)-receptor antagonist that was approved in 2003 for prevention of CINV. In addition, updated anti-emetic guidelines that include the …
Number of citations: 2 koreascience.kr
MD Ferrari, FBM Ensink - Migräne: Aktuelle Aspekte eines altbekannten …, 1994 - Springer
Wie bereits in Kap. 13 ausführlich dargestellt, spielt 5-Hydroxytryptamin vermutlich eine entscheidende Rolle bei der Pathophysiologie der Migräne [27, 31]. Infolge der Entdeckung …
Number of citations: 0 link.springer.com
IR Tough, ML Lund, BA Patel… - …, 2023 - Wiley Online Library
Background Enterochromaffin (EC) cell‐derived 5‐hydroxytryptamine (5‐HT) is a mediator of toxin‐induced reflexes, initiating emesis via vagal and central 5‐HT 3 receptors. The amine …
Number of citations: 1 onlinelibrary.wiley.com
JE Audia, ML Cohen - Annual Reports in Medicinal Chemistry, 1991 - Elsevier
Publisher Summary Research in the past decade has led to tremendous advances in the understanding of both the central and peripheral physiological effects of serotonin (5HT). This …
Number of citations: 15 www.sciencedirect.com
AA Nagel, T Rosen, J Rizzi, J Daffeh… - Journal of medicinal …, 1990 - ACS Publications
… The observation that an iv dose of 4 Mg/kg of selective 5-HT3 antagonist 1 …
Number of citations: 24 pubs.acs.org
L Santana - ADVANCED ANESTHESIA - academic.oup.com
… 150 µg/kg up to 8 mg iV; drug administered immediately before or after induction of anesthesia instead of after surgery 5-ht3 Antagonist 1. ondansetron 2. granisetron 3. …
Number of citations: 0 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.